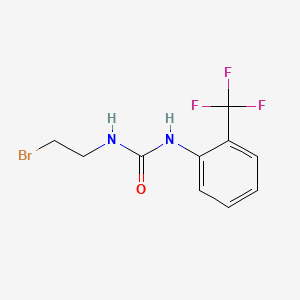

Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-

Description

Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)- is a substituted urea derivative featuring a 2-bromoethyl group and a trifluoromethylphenyl (o-tolyl) substituent. The molecular formula is inferred as C₁₀H₁₀BrF₃N₂O (molecular weight ≈ 309.1 g/mol). Such ureas are often explored in medicinal chemistry as enzyme inhibitors or alkylating agents due to their reactive bromine atom and hydrogen-bonding capacity .

Properties

CAS No. |

102434-37-7 |

|---|---|

Molecular Formula |

C10H10BrF3N2O |

Molecular Weight |

311.10 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3-[2-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C10H10BrF3N2O/c11-5-6-15-9(17)16-8-4-2-1-3-7(8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) |

InChI Key |

CZRXJQKEIFLDHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with the selection of appropriate starting materials, such as 2-bromoethanol and alpha,alpha,alpha-trifluoro-o-toluidine.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods:

- Industrial production may involve continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or thiols.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Synthesis Intermediates :

- Urea derivatives are often utilized as intermediates in the synthesis of pharmaceutical compounds. The presence of the bromoethyl group allows for further functionalization, enhancing the compound's utility in creating novel therapeutic agents.

-

Biological Activity :

- The trifluoromethyl group is known to enhance the biological activity of compounds. This particular urea derivative may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for drug development aimed at treating infections or inflammatory diseases.

- Urease Inhibition :

Agricultural Applications

- Pesticides and Herbicides :

- The unique chemical properties of Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)- may allow it to function as an active ingredient in pesticides or herbicides. Its ability to interact with biological systems can be harnessed to develop effective agricultural chemicals that target specific pests or weeds without harming crops.

Materials Science Applications

- Polymer Synthesis :

- This compound can also be utilized in the synthesis of polymers where its functional groups can participate in cross-linking reactions. Such polymers may find applications in coatings, adhesives, and sealants due to their enhanced mechanical properties and resistance to environmental degradation.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated various urea derivatives for their antimicrobial properties against common pathogens. Preliminary results indicated that compounds similar to Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)- exhibited significant antibacterial activity, suggesting potential use in developing new antibiotics .

- Cytotoxicity Assessment :

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action would depend on the specific application and biological target. For example, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Halogenated Alkyl Chains

Urea, 1-(2-chloroethyl)-3-(D-alpha-methylphenethyl)- (CAS 102433-56-7)

- Molecular Formula : C₁₂H₁₇ClN₂O

- Key Differences: Halogen Substitution: Chlorine replaces bromine, reducing molecular weight (240.7 g/mol vs. ~309.1 g/mol) and altering leaving-group reactivity. Chloroethyl derivatives are less reactive in nucleophilic substitutions compared to bromoethyl analogs .

Urea, 1-(2-bromoethyl)-3-(4-ethoxy-1-naphthylmethyl)- (CAS 102434-24-2)

- Molecular Formula : C₁₆H₁₉BrN₂O₂

- This may enhance binding to aromatic protein pockets but reduce solubility in aqueous media . Functional Groups: The ethoxy group introduces hydrogen-bond acceptors, contrasting with the purely hydrophobic trifluoromethyl group.

Non-Urea Compounds with Trifluoro-o-tolyl Groups

5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-2-oxazolidinone (CAS 23598-61-0)

- Molecular Formula: C₁₄H₁₂F₃NO₃

- Core Structure: Oxazolidinone (a cyclic carbamate) vs. urea.

- Key Comparisons: Reactivity: Oxazolidinones are less prone to hydrolysis than ureas, offering better stability under acidic conditions. Hydrogen Bonding: Ureas have two NH groups for hydrogen bonding, whereas oxazolidinones lack H-bond donors, reducing interactions with biological targets . Lipophilicity: Both compounds share the trifluoro-o-tolyl group, suggesting similar logP values (~2.5–3.0), but the oxazolidinone’s propynyloxymethyl group adds polarity.

Data Table: Structural and Physicochemical Comparison

Biological Activity

Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)- is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group with a molecular formula of C12H12BrF3N2O. Its structure includes:

- Urea Group : Characterized by the carbonyl (C=O) bonded to two amine (NH) groups.

- Bromoethyl Substituent : Contributes to its reactivity and potential biological interactions.

- Trifluoromethylated Aromatic Ring : Enhances lipophilicity and may influence pharmacokinetic properties.

This unique combination of substituents imparts distinctive chemical properties and potential applications in pharmaceuticals and agrochemicals.

Anticancer Potential

Recent studies have indicated that urea derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)- have been evaluated for their cytotoxic effects against various cancer cell lines.

- Cytostatic Activity : In vitro tests revealed that certain urea derivatives showed promising cytostatic effects against cancer cell lines such as HCT-116 and others. The GI50 values for these derivatives ranged from 0.23 μM to 0.44 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| Urea Derivative 11b | 0.44 | HCT-116 |

| Urea Derivative 11c | 0.23 | HCT-116 |

| Urea Derivative 11f | 0.35 | HCT-116 |

These findings suggest that the incorporation of the bromoethyl and trifluoromethyl groups may enhance the biological activity of urea derivatives through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterase enzymes (AChE and BuChE), which are crucial in neurotransmitter regulation. The presence of the bromoethyl group appears to enhance this inhibitory activity .

- Antimicrobial Activity : Some urea derivatives exhibit antimicrobial properties against various pathogens. The trifluoromethyl group may contribute to increased membrane permeability, facilitating the entry of the compound into microbial cells .

Synthesis and Evaluation

A study focused on synthesizing various urea derivatives, including Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-, reported successful yields and characterized their biological activities through in vitro assays. The results highlighted that modifications at specific positions on the aromatic ring significantly influenced anticancer potency .

Comparative Analysis with Other Derivatives

In comparative studies with other urea derivatives:

- Urea Derivative 11j , a parent structure in molecular design studies, was used as a control. While it exhibited lower cytostatic activity than some novel derivatives, it provided a baseline for evaluating enhancements due to structural modifications .

- Triazole Hybrids : Some studies involving triazole-containing hybrids showed that incorporating similar substituents could lead to improved anti-cholinesterase activity compared to traditional compounds. This suggests potential for multitargeted therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.